3,3'-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid
Description
The compound 3,3'-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid is a bis-sulfonic acid derivative characterized by a central methylene-linked aromatic core with ethoxyphenylamino, ethylimino, and 3-methylphenylene substituents. Synthesis involves multi-step condensation reactions, as inferred from related compounds in the evidence (e.g., Scheme 18 in ), where intermediates like 3-((ethyl(phenyl)amino)methyl)benzenesulfonic acid are coupled in polar aprotic solvents such as DMSO/DMF .
Properties
CAS No. |
94166-77-5 |
|---|---|
Molecular Formula |
C47H51N3O7S2 |
Molecular Weight |
834.1 g/mol |
IUPAC Name |
3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonic acid |
InChI |
InChI=1S/C47H51N3O7S2/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56/h9-30,47-48H,6-8,31-32H2,1-5H3,(H,51,52,53)(H,54,55,56) |
InChI Key |
SPCVJBCPVGCJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=C(C=C4)OCC)C5=C(C=C(C=C5)N(CC)CC6=CC(=CC=C6)S(=O)(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Functional Properties
*Estimated based on structural analogs.
- QSAR Relevance : Topological descriptors (e.g., van der Waals volume) and electronic parameters (e.g., HOMO-LUMO gaps) would differ significantly due to substituent variations, influencing properties like logP and bioactivity .
Biological Activity
The compound 3,3'-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid is a complex organic molecule that has garnered attention in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Core Structure : The compound features a central bis(benzenesulphonic) acid moiety linked to two methylene groups.
- Substituents : It contains ethoxyphenyl and methyl-phenylene groups that may influence its biological interactions.
This structural complexity suggests potential for diverse biological activities, particularly in medicinal chemistry.
Anticancer Activity
Research into the anticancer properties of similar compounds has shown promising results. For instance, studies on related azo dyes indicate potential cytotoxic effects against various cancer cell lines. In particular:
- Case Study : A study on organodiselenide hybrids demonstrated significant cytotoxicity against liver and breast carcinoma cell lines with IC50 values lower than standard chemotherapeutics like Adriamycin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Organodiselenide Hybrid | HepG2 (Liver) | 3.57 ± 0.1 | |
| Adriamycin | HepG2 (Liver) | 4.50 ± 0.2 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated through various studies:
- Antibacterial Efficacy : Similar compounds have exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. Compounds with similar structures have been shown to possess significant radical scavenging abilities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
